Product packaging for trans-1,2-Bis(tributylstannyl)ethene(Cat. No.:CAS No. 14275-61-7)

trans-1,2-Bis(tributylstannyl)ethene

Cat. No.: B076539
CAS No.: 14275-61-7
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

Trans-1,2-Bis(tributylstannyl)ethene is a useful research compound. Its molecular formula is C26H56Sn2 and its molecular weight is 606.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56Sn2 B076539 trans-1,2-Bis(tributylstannyl)ethene CAS No. 14275-61-7

Properties

IUPAC Name

tributyl-[(E)-2-tributylstannylethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418823
Record name trans-1,2-Bis(tributylstannyl)ethene
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Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14275-61-7
Record name trans-1,2-Bis(tributylstannyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-Bis(tri-n-butylstannyl)ethylene
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Historical Context and Evolution of Organostannane Chemistry in Synthetic Methodologies

The journey of organostannane chemistry is a rich narrative of discovery and innovation that spans over a century and a half. Its origins can be traced back to 1849 when Edward Frankland reported the synthesis of the first organotin compound, diethyltin (B15495199) diiodide. sigmaaldrich.com This seminal discovery laid the groundwork for a field that would witness exponential growth in the 20th century. A significant leap forward came with the advent of Grignard reagents, which provided a general and efficient method for the formation of tin-carbon bonds. sigmaaldrich.com

Throughout the mid-20th century, the industrial applications of organotin compounds, particularly as PVC stabilizers, biocides, and catalysts, fueled further research into their synthesis and properties. acs.orgorgsyn.org This era saw the development of various synthetic routes, including the direct reaction of tin metal with organic halides and redistribution reactions to access a wide array of organotin halides and tetraorganotins. sigmaaldrich.com

A pivotal moment in the evolution of organostannane chemistry for synthetic organic chemists arrived in the late 1970s with the development of the palladium-catalyzed cross-coupling reaction of organotin reagents with organic halides, now famously known as the Stille coupling. sigmaaldrich.comalfachemch.comstrem.com This reaction, pioneered by John K. Stille, revolutionized the way chemists approached the synthesis of complex molecules. The air and moisture stability of many organostannanes, coupled with the mild reaction conditions and high functional group tolerance of the Stille coupling, established these compounds as indispensable reagents in the synthetic chemist's toolkit. alfachemch.comwikipedia.org This development set the stage for the emergence of highly functionalized and versatile organostannanes, such as trans-1,2-Bis(tributylstannyl)ethene.

Significance of Trans 1,2 Bis Tributylstannyl Ethene As a Versatile Synthetic Reagent

Reductive Hydrostannation Routes to this compound

Reductive hydrostannation, the addition of a tin hydride across a carbon-carbon triple bond, is a prominent method for synthesizing vinylstannanes. This approach can be initiated by radical initiators or catalyzed by transition metals, offering a versatile toolkit for chemists.

Hydrostannation of Tributylstannylacetylene with Tri-n-butylstannane and Catalytic AIBN

A well-established and efficient method for the preparation of this compound involves the radical-initiated hydrostannation of tributylstannylacetylene with tri-n-butylstannane. orgsyn.org This reaction is typically initiated by 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), a common radical initiator that decomposes upon heating to generate radicals, which then propagate the chain reaction. orgsyn.org

The reaction involves heating a mixture of tributylstannylacetylene, tri-n-butylstannane, and a catalytic amount of AIBN. orgsyn.org The process yields this compound as the major product, with high yields reported to be in the range of 88-92% after distillation. orgsyn.org The trans stereochemistry is the favored outcome of this radical addition process.

Reaction Parameters for AIBN-Catalyzed Hydrostannation orgsyn.org

Reactant 1Reactant 2InitiatorTemperatureYield
TributylstannylacetyleneTri-n-butylstannaneAIBN90°C88-92%

Comparative Analysis of Reductive Hydrostannation Methodologies

While the AIBN-initiated radical hydrostannation is a reliable method, other methodologies for the hydrostannation of alkynes exist, each with its own set of advantages and disadvantages. These can be broadly categorized into radical and metal-catalyzed processes. researchgate.netrmit.edu.vn

Radical Hydrostannation:

Initiators: Besides AIBN, other radical initiators or photochemical methods can be employed. nih.gov Triethylborane has also been used to initiate radical hydrostannation reactions. nih.gov

Stereoselectivity: Radical hydrostannation of terminal alkynes generally leads to a mixture of (E) and (Z) isomers, although the trans product often predominates due to steric factors. researchgate.net

Scope: This method is generally applicable to a wide range of alkynes.

Metal-Catalyzed Hydrostannation:

Catalysts: A variety of transition metal catalysts, most commonly palladium complexes, are used for hydrostannation. researchgate.netrmit.edu.vn Ruthenium-based catalysts have also been developed. nih.gov

Stereoselectivity: Metal-catalyzed reactions often offer higher stereoselectivity, predominantly yielding the syn-addition product (E-isomer for terminal alkynes). researchgate.net The choice of metal and ligands can influence the regioselectivity of the addition to unsymmetrical alkynes.

Reaction Conditions: These reactions can often be carried out under milder conditions compared to radical-initiated reactions that require elevated temperatures for initiator decomposition.

Comparison of Hydrostannation Methods

FeatureRadical Hydrostannation (e.g., AIBN)Metal-Catalyzed Hydrostannation (e.g., Pd)
Stereoselectivity Generally favors trans product, but mixtures can occur. researchgate.netHigh stereoselectivity for syn-addition (E-isomer). researchgate.net
Reaction Conditions Often requires elevated temperatures. orgsyn.orgTypically milder conditions.
Functional Group Tolerance Can be sensitive to certain functional groups.Generally more tolerant of various functional groups.
Cost and Availability Initiators like AIBN are relatively inexpensive.Metal catalysts can be more expensive.

Alternative Synthetic Pathways to this compound

Beyond hydrostannation, alternative synthetic strategies utilizing organometallic reagents provide access to this compound.

Synthesis from Lithium Chloroacetylide and Tributyltin Hydride

An alternative synthesis of this compound has been reported starting from lithium chloroacetylide. organic-chemistry.org This method involves the reaction of lithium chloroacetylide with tributyltin hydride. acs.org This approach provides a distinct pathway from the hydrostannation of a pre-formed stannylacetylene. A related procedure involves the reaction of trichloroethylene (B50587) with tributyltin hydride in the presence of a reducing agent.

Evaluation of Synthetic Route Efficiency and Yield Optimization

The efficiency of a synthetic route is a critical factor, with the yield of the desired product being a primary metric. The reductive hydrostannation of tributylstannylacetylene with tri-n-butylstannane and AIBN stands out as a particularly efficient method, affording high yields of 88-92%. orgsyn.org This "simple and direct" synthesis makes it an attractive choice for producing this compound. acs.org

For the alternative synthesis from lithium chloroacetylide, while it presents a different disconnection approach, the reported yields would need to be competitive to be considered equally efficient.

Factors for Yield Optimization:

Purity of Reagents: The purity of the starting materials, particularly the tin hydrides which can decompose, is crucial for achieving high yields.

Reaction Conditions: Careful control of temperature and reaction time is important, especially in radical reactions, to minimize side product formation.

Purification: The choice of purification method, such as distillation or chromatography, can significantly impact the final isolated yield and purity of this compound.

Ultimately, the choice of synthetic route may depend on the availability and cost of starting materials, the desired scale of the reaction, and the specific experimental capabilities.

Reactivity and Mechanistic Aspects of Trans 1,2 Bis Tributylstannyl Ethene

Role as a Vinyl Anion Synthon

The carbon-tin bond in trans-1,2-bis(tributylstannyl)ethene can be selectively cleaved through transmetalation with strong bases, such as organolithium reagents, to generate a vinyllithium (B1195746) species. This intermediate behaves as a vinyl anion synthon, a reactive species that can form a new carbon-carbon bond by attacking various electrophiles.

Monotransmetalation by Alkyllithium Reagents

Treatment of this compound with one equivalent of an alkyllithium reagent, typically butyllithium (B86547) (BuLi), at low temperatures (e.g., -78°C) in an appropriate solvent like tetrahydrofuran (B95107) (THF), results in the selective exchange of one tributylstannyl group for a lithium atom. arkat-usa.org This process, known as monotransmetalation, yields (E)-(2-(tributylstannyl)vinyl)lithium. The basicity of the alkyllithium reagent plays a crucial role in the efficiency of this transmetalation, with more basic reagents like butyllithium providing better yields compared to less basic ones like methyllithium (B1224462). arkat-usa.org The resulting vinyllithium reagent is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce a vinyl group with retention of the trans configuration. arkat-usa.org

A key advantage of this methodology is that the remaining tributylstannyl group is retained in the product, which can then be utilized in subsequent cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecule. arkat-usa.org For instance, the vinyllithium intermediate can be reacted with an electrophile, and the resulting substituted vinylstannane can then undergo a Stille coupling reaction. arkat-usa.org

Reactivity with Higher Order Organocuprates

While organolithium reagents are effective for transmetalation, organocuprates, particularly higher-order cuprates, offer a different reactivity profile. Organocuprates are generally considered "softer" nucleophiles compared to organolithium or Grignard reagents. researchgate.net Gilman reagents (R₂CuLi) and higher-order cyanocuprates (R₂Cu(CN)Li₂) are typically prepared by reacting an organolithium reagent with a copper(I) salt, such as copper(I) cyanide. wikipedia.orgmasterorganicchemistry.com

The reaction of this compound with higher-order organocuprates can lead to the formation of a vinylcuprate intermediate. These vinylcuprates are less basic and more selective nucleophiles than their vinyllithium counterparts. researchgate.netmasterorganicchemistry.com This enhanced selectivity allows them to participate in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds with high efficiency, a reaction that is often problematic for "harder" organometallic reagents which may favor direct 1,2-addition. researchgate.netmasterorganicchemistry.com The use of additives like boron trifluoride etherate can further enhance the reactivity of these cuprates, especially in reactions with sterically hindered substrates. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

The tributylstannyl groups of this compound are prime functionalities for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction provides a powerful method for the formation of carbon-carbon bonds under relatively mild conditions. sigmaaldrich.comyoutube.com

Stille Coupling Reactions

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or triflate, in the presence of a palladium catalyst. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.comyoutube.com

This compound can undergo a mono-Stille coupling with aryl halides (or triflates) to afford (E)-arylvinyltributylstannanes. sigmaaldrich.comsigmaaldrich.com This reaction is highly stereospecific, with the trans geometry of the double bond being preserved in the product. The reactivity of the aryl halide follows the general trend I > Br > Cl. libretexts.org This selective monocoupling is possible by controlling the stoichiometry of the reactants. The resulting arylvinylstannane is a valuable intermediate that can be further functionalized. For example, it can undergo a second Stille coupling with a different aryl halide to generate unsymmetrical stilbenes, or it can be used in other transformations where a vinylstannane is required. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Mono-Stille Coupling with this compound

Aryl HalideCatalystProductReference
IodobenzenePd(PPh₃)₄(E)-(2-Phenylvinyl)tributylstannane sigmaaldrich.comsigmaaldrich.com
4-BromotoluenePd(OAc)₂/DABCO(E)-(2-(p-Tolyl)vinyl)tributylstannane organic-chemistry.org
1-IodonaphthalenePdCl₂(PPh₃)₂(E)-(2-(Naphthalen-1-yl)vinyl)tributylstannane wikipedia.org

This table is illustrative and specific reaction conditions may vary.

A significant application of this compound is its use in double Stille coupling reactions. youtube.com In this approach, both tributylstannyl groups react in a sequential or one-pot manner with two equivalents of an organic electrophile (or two different electrophiles in a stepwise fashion) to create a symmetrical or unsymmetrical 1,2-disubstituted ethene. This strategy has been employed in the synthesis of a variety of complex molecules, including conjugated polymers and natural products. sigmaaldrich.comthieme-connect.com For instance, the double Stille coupling with dihaloarenes can lead to the formation of poly(arylene vinylene)s, which are materials with interesting electronic and optical properties. sigmaaldrich.com The ability to construct a central double bond with defined stereochemistry and attach two, often complex, substituents makes this reagent a cornerstone in convergent synthetic strategies.

Applications in Polymer Synthesis: Polyarylenevinylene Polymers

This compound serves as a key building block in the synthesis of poly(arylenevinylene) (PAV) polymers. These materials are of significant interest due to their electroluminescent and semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One notable application is in the preparation of polyarylenevinylene polymers that feature triphenylamine (B166846) core moieties. sigmaaldrich.comscientificlabs.co.uk The Stille coupling reaction is the primary method employed, where this compound is reacted with a dihaloaromatic compound in the presence of a palladium catalyst. The tributylstannyl groups on the ethene bridge readily undergo transmetalation with the palladium catalyst, which then couples with the aromatic halide to form the vinylene linkage.

This synthetic strategy allows for the incorporation of various aromatic units into the polymer backbone, thereby tuning the electronic and optical properties of the resulting material. The triphenylamine units, for example, are known for their excellent hole-transporting capabilities.

Similarly, this compound is utilized in the synthesis of copolymers based on (E)-2-(2-(thiophen-2-yl)vinyl)thiophene through a Pd-catalyzed Stille coupling reaction. sigmaaldrich.comscientificlabs.co.uk This demonstrates the versatility of the reagent in creating polymers with different heteroaromatic systems, which can influence properties such as charge carrier mobility and light absorption characteristics.

Stereoselective Formation of Conjugated Trienoic Acids via Successive Stille Reactions

The stereochemistry of the double bonds in conjugated polyenes is crucial for their biological activity and material properties. This compound provides a method for the stereoselective synthesis of such systems.

A key application is the stereoselective formation of conjugated trienoic acids through successive Stille reactions. This process involves a sequential coupling of the bistannylated ethene with appropriate organic halides. The trans configuration of the starting material is retained throughout the reaction sequence, ensuring the formation of the desired all-trans or other specific stereoisomers of the trienoic acid. This control over stereochemistry is a significant advantage over other methods that may produce a mixture of isomers.

Synthesis of Heterocyclic Compounds (e.g., Pyridine (B92270) Derivatives)

This compound is a versatile reagent in the synthesis of various heterocyclic compounds, including pyridine derivatives. sigmaaldrich.comscientificlabs.co.uk The typical approach involves the initial reaction of this compound with an aryl halide in a Stille coupling reaction to form a vinylstannane. sigmaaldrich.comscientificlabs.co.uk This intermediate can then be used in subsequent cyclization reactions to construct the pyridine ring.

For instance, the vinylstannane can react with another suitable precursor, such as an α,β-unsaturated ketone or a compound containing a nitrile group, in the presence of a catalyst or under specific reaction conditions to yield a substituted pyridine. The modular nature of this approach allows for the introduction of a wide variety of substituents onto the pyridine ring, making it a valuable tool for the synthesis of functionalized pyridines for applications in medicinal chemistry, materials science, and catalysis. organic-chemistry.orgnih.govmdpi.comresearchgate.net

Synthesis of Perylene (B46583) Bisimide Dyes

Perylene bisimide (PBI) dyes are a class of high-performance pigments and functional materials known for their exceptional photostability, strong absorption in the visible region, and excellent fluorescence quantum yields. ekb.egresearchgate.net While the core synthesis of the perylene bisimide structure from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and amines is well-established, this compound can be employed to create more complex, conjugated PBI architectures. mdpi.comrsc.org

The Stille coupling reaction can be used to link two or more PBI units together via an ethenylene bridge derived from this compound. This creates extended π-conjugated systems with altered photophysical and electronic properties compared to the monomeric PBI dyes. These modifications can lead to red-shifted absorption and emission, making them suitable for applications in near-infrared (NIR) imaging and sensing. The introduction of the vinylene linker can also influence the molecular packing in the solid state, which is a critical factor for their performance in electronic devices.

Synthesis of Bis(benzo[b]phosphole)-P-oxides

This compound has proven to be an effective reagent for the synthesis of π-conjugated systems containing phosphorus, specifically bis(benzo[b]phosphole)-P-oxides. cnr.itdiva-portal.orgnih.gov These compounds are of interest for their potential applications in organic electronics due to their unique electronic and optical properties. uni-regensburg.deresearchgate.net

A "one-pot" double Stille cross-coupling reaction between a halogenated benzo[b]phosphole P-oxide and this compound is a particularly efficient method for creating these molecules. cnr.it This approach allows for the direct formation of the ethenylene bridge between two benzo[b]phosphole P-oxide units. cnr.it

An interesting aspect of this synthesis is the formation of two diastereoisomers, a cis (chiral) and a trans (meso) isomer, due to the presence of two stereogenic phosphorus atoms. cnr.it These diastereomers can be separated by column chromatography and have been fully characterized. cnr.it The choice of synthetic route can influence the efficiency of the formation of the desired bis(benzo[b]phosphole)-P-oxide. Research has shown that the double Stille coupling approach is often the most efficient pathway. cnr.it

Synthesis of Bisisoindigo-Based Copolymers

This compound is a crucial component in the synthesis of novel bisisoindigo-based copolymers, which are being investigated for their potential as n-type semiconductors in organic field-effect transistors (OFETs). chinesechemsoc.orgresearchgate.net

The synthesis involves a Pd-catalyzed cross-coupling reaction of this compound with a suitable halogenated isoindigo derivative. chinesechemsoc.org This step creates an ethenylene-bridged bisisoindigo dimer. This dimer is then further reacted in a subsequent polymerization step, often an aldol (B89426) condensation, to yield the final donor-acceptor (D-A) copolymer. chinesechemsoc.org The incorporation of the ethenylene bridge influences the electronic structure and molecular geometry of the resulting polymer, which in turn affects its charge transport properties.

Table 1: Synthesis of Bisisoindigo-Based Monomers

Reactant 1 Reactant 2 Catalyst Product Yield
1a (2.60 mmol) This compound (1.18 mmol) Pd(PPh₃)₄ Intermediate 3a 82-89%
Intermediate 3a (0.96 mmol) Intermediate 4 (2.05 mmol) TsOH Monomer 5a -
Monomer 5a (0.10 mmol) Monomer 6 (0.10 mmol) Pd₂(dba)₃, P(o-tol)₃ PNCCN-FBT -
Formation of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives

A significant application of this compound is in a highly efficient and straightforward synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives. capes.gov.bracs.orgnih.gov DNTT and its derivatives are high-performance organic semiconductors, exhibiting excellent field-effect mobility in organic thin-film transistors (OTFTs). capes.gov.brelsevierpure.com

The synthetic strategy involves a cross-coupling reaction between two 3-methylthionaphthalene moieties and this compound. acs.org Specifically, the reaction of 3-methylthio-2-naphthyl trifluoromethanesulfonate (B1224126) with this compound in the presence of a palladium catalyst yields the key precursor, 1,2-bis(3-methylthionaphthalen-2-yl)ethene, in a quantitative yield. acs.org This intermediate then undergoes a double ring-closing reaction to form the central thieno[3,2-b]thiophene (B52689) core of the DNTT molecule. acs.org

This method offers a significant improvement over previous synthetic routes, which often suffered from lower yields and the formation of isomeric byproducts that were difficult to separate. acs.org The high selectivity and yield of this new approach make it suitable for the large-scale synthesis and further derivatization of DNTT. acs.org

Vinylation of Aryl Halides

A primary application of this compound is in the vinylation of aryl halides to synthesize (E)-stilbene derivatives and other vinylated aromatic compounds. This transformation is most effectively achieved through the palladium-catalyzed Stille cross-coupling reaction. researchgate.netresearchgate.net The reaction involves the coupling of an organostannane with an sp2-hybridized organic halide or pseudohalide.

The general catalytic cycle for the Stille coupling proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, trans-[Pd(Ar)(X)L₂]. google.comwikipedia.org

Transmetalation: The organostannane, in this case, this compound, exchanges one of its vinyl groups with the halide on the palladium complex. This step, often the rate-determining step, results in a new Pd(II) intermediate, trans-[Pd(Ar)(CH=CHSnBu₃)L₂], and a tributyltin halide byproduct (Bu₃SnX). google.comnih.gov

Reductive Elimination: The final step involves the elimination of the coupled product, the (E)-arylvinylene species (Ar-CH=CH-), from the palladium complex, which regenerates the active Pd(0) catalyst. google.comwikipedia.org

A key feature of this reaction is its high degree of stereoretention. Because the starting material has a trans configuration, the resulting vinylated aryl product predominantly retains this (E)-geometry. google.com This stereospecificity is a significant advantage for the synthesis of specific isomers. The reaction is compatible with a wide range of functional groups on the aryl halide.

Table 1: Examples of Vinylation of Aryl Halides using Stille Coupling This table is illustrative and based on general Stille coupling principles.

Aryl Halide (Ar-X) Catalyst/Ligands Solvent Product (Ar-CH=CH-R) Typical Yield
Iodobenzene Pd(PPh₃)₄ Toluene (E)-Stilbene High
4-Bromonitrobenzene PdCl₂(PPh₃)₂ DMF (E)-4-Nitrostilbene Good to High
2-Iodothiophene Pd(OAc)₂ / P(o-tol)₃ Dioxane (E)-2-(2-Styryl)thiophene Good
4-Iodoanisole Pd₂(dba)₃ / AsPh₃ THF (E)-4-Methoxystilbene Good to High

Other Metal-Catalyzed Coupling Reactions

Beyond its primary use in Stille vinylations, the reactivity profile of this compound can be understood by comparing its role in coupling reactions with other established methods.

Comparison with Heck and Hiyama Coupling Mechanisms

The Stille, Heck, and Hiyama reactions are all powerful palladium-catalyzed methods for forming C-C bonds, but they differ fundamentally in their nucleophilic partner.

Stille Coupling: As detailed above, the Stille reaction utilizes an organotin compound (organostannane) as the nucleophile. Its mechanism involves a transmetalation step where the organic group is transferred from tin to palladium. A significant drawback is the high toxicity of the organotin reagents and byproducts. rsc.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide directly with an alkene. Instead of a transmetalation step with a pre-formed organometallic reagent, the mechanism involves the migratory insertion of the alkene into the palladium-aryl bond, followed by a β-hydride elimination to form the product and regenerate the catalyst. This method avoids the use of highly toxic organometallic reagents like organostannanes but can sometimes face challenges with regioselectivity in unsymmetrical alkenes.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound (organosilane) as the nucleophilic partner. The mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. However, the C-Si bond is very stable, necessitating an activation step, typically with a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicate (B1173343) species that can undergo transmetalation. The Hiyama coupling is considered a more environmentally benign alternative to the Stille reaction as organosilicon byproducts are non-toxic.

Table 2: Comparison of Stille, Heck, and Hiyama Couplings

Feature Stille Coupling Heck Coupling Hiyama Coupling
Nucleophile Organostannane (R-SnBu₃) Alkene (R'-CH=CH₂) Organosilane (R-SiR'₃)
Key Mechanistic Step Transmetalation Migratory Insertion / β-Hydride Elimination Activated Transmetalation
Activator Required No (sometimes additives like Cu(I) or LiCl are used to accelerate) No (Base is required to neutralize HX) Yes (Typically fluoride or base)
Primary Byproduct Organotin Halide (Bu₃SnX) Amine Salt (from base) Siloxane/Silanol
Toxicity Concern High (Tin compounds) Low Low
Role in the Synthesis of Vinyl Ethers via Petasis Olefination

The Petasis olefination is a reaction that converts carbonyl compounds, such as esters and ketones, into terminal alkenes using the Petasis reagent, dimethyl titanocene (B72419) (Cp₂Ti(CH₃)₂). The active species is a titanium methylidene complex (Cp₂Ti=CH₂), which is generated in situ upon heating.

A direct, well-documented role for this compound in the synthesis of vinyl ethers specifically through a Petasis-type olefination mechanism is not prominently featured in chemical literature. The standard Petasis olefination is primarily used for methylenation (the introduction of a =CH₂ group) from a carbonyl, not for the transfer of a substituted vinyl group to form a vinyl ether from an ester. While various methods exist for synthesizing vinyl ethers, including some that use titanium catalysts, a pathway involving the reaction of an ester with a titanated derivative of this compound is not a conventional or established transformation.

Stereochemical Control and Regioselectivity in Reactions Involving this compound

The defined geometry and symmetrical nature of this compound are central to its utility in controlling the structure of complex molecules.

Control of (E)/(Z) Stereochemistry in Olefination Reactions

The most critical aspect of stereochemical control when using this compound is the preservation of the double bond geometry. The compound exists exclusively as the trans or (E) isomer. In palladium-catalyzed cross-coupling reactions like the Stille coupling, the mechanistic steps of transmetalation and reductive elimination are highly stereoretentive. This means that the (E)-configuration of the vinylstannane is transferred directly to the final product.

Therefore, by choosing this compound as the vinylating agent, chemists can ensure the selective formation of the (E)-alkene product, avoiding the formation of the corresponding (Z)-isomer. This provides a reliable method for installing a trans-double bond into a target molecule, which is crucial in the synthesis of natural products and materials where specific isomerism dictates function.

Regio- and Stereoselective Functionalization

The symmetrical structure of this compound provides a platform for sequential, regioselective functionalization. While the two tributylstannyl groups are initially identical, the reaction of one group modifies the molecule, allowing the second group to be reacted in a different manner.

This strategy typically involves a two-step process:

First Functionalization: A monosubstitution reaction, such as a Stille coupling with one equivalent of an aryl halide (Ar¹-X), is performed. This consumes one of the stannyl (B1234572) groups and produces an intermediate, (E)-1-aryl-2-(tributylstannyl)ethene (Ar¹-CH=CH-SnBu₃), while maintaining the trans stereochemistry. researchgate.netresearchgate.net

Second Functionalization: The remaining tributylstannyl group on the intermediate can then be used in a second, different coupling reaction, for example, with a different aryl halide (Ar²-X).

This sequential approach allows for the regio- and stereoselective synthesis of unsymmetrical stilbene (B7821643) derivatives (Ar¹-CH=CH-Ar²) where the (E)-geometry is locked in from the start. This stepwise functionalization offers precise control over the final structure, which would be difficult to achieve by other means.

Mechanistic Investigations of Transmetalation Processes

Transmetalation is a key reaction of this compound, enabling the formation of new organometallic reagents. The exchange of the tributylstannyl group with other metals, particularly lithium, is a facile process that has been extensively utilized in organic synthesis.

The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or methyllithium (MeLi), is a reliable method for generating vinyllithium species. arkat-usa.org This tin-lithium exchange occurs rapidly, even at low temperatures, and establishes an equilibrium that favors the formation of the more stable organolithium compound. arkat-usa.org

The general scheme for the monotransmetalation of this compound with an organolithium reagent (RLi) can be depicted as follows:

(E)-(Bu₃Sn)CH=CH(SnBu₃) + RLi ⇌ (E)-(Bu₃Sn)CH=CH(Li) + RSnBu₃

This reaction effectively produces (E)-tributylstannyl)vinyllithium, a valuable intermediate that can subsequently react with a wide range of electrophiles. arkat-usa.orgchemicalbook.com

Detailed Research Findings:

Choice of Organolithium Reagent: While both n-butyllithium and methyllithium can be used for the transmetalation, the use of methyllithium has been reported to yield a cleaner product in some cases. orgsyn.org

Reaction Conditions: The transmetalation is typically carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures, often in a dry ice-acetone bath. orgsyn.org An excess of the organolithium reagent is sometimes employed to drive the equilibrium towards the desired vinyllithium product. arkat-usa.org

Stereochemistry: A significant aspect of this reaction is the retention of the E-configuration of the double bond throughout the transmetalation process and in subsequent reactions with electrophiles. arkat-usa.org

Double Transmetalation: Under certain conditions, it is possible to achieve a double transmetalation, where both tributylstannyl groups are replaced by lithium. arkat-usa.org This was utilized in the synthesis of tetratellurafulvalene, where an excess of n-BuLi was employed. arkat-usa.org

The following table summarizes the key aspects of the interaction between this compound and organolithium reagents:

FeatureDescription
Reaction Type Tin-lithium exchange (Transmetalation)
Reagents This compound, Organolithium (e.g., n-BuLi, MeLi)
Primary Product (E)-(Tributylstannyl)vinyllithium
Byproduct Tetrabutyltin
Key Advantage Efficient generation of a versatile vinyl anion synthon. chemicalbook.com
Stereochemistry Retention of the E configuration. arkat-usa.org

The vinyllithium reagent generated from this transmetalation can participate in various subsequent reactions, including palladium-catalyzed coupling with electrophilic partners to afford substituted vinylstannanes. chemicalbook.com This two-step process, involving transmetalation followed by coupling, highlights the synthetic utility of this compound as a linchpin for the construction of complex olefinic structures.

Applications in Complex Molecule Synthesis

Synthesis of Gamma, Delta-Alkynones

While direct Stille coupling of trans-1,2-bis(tributylstannyl)ethene with acyl chlorides to form γ,δ-alkynones is a plausible synthetic route, the more documented applications of this reagent lie in other areas of complex molecule synthesis. The Stille reaction, in general, is a powerful method for carbon-carbon bond formation. It involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. In the context of ketone synthesis, the Stille-carbonylative cross-coupling is a well-established variant where a carbonyl group is incorporated between the two coupling partners. This is typically achieved by conducting the reaction under an atmosphere of carbon monoxide.

A related one-pot hydrostannation/Stille coupling sequence has been developed for the synthesis of α,β-unsaturated ketones from alkynes and acid chlorides. This method generates a vinylstannane in situ, which then undergoes Stille coupling. Although this specific protocol does not employ this compound, it highlights the general utility of vinylstannanes in the synthesis of enones.

Preparation of Substituted Pyridines

This compound is a valuable precursor for the synthesis of substituted pyridines. The synthetic strategy involves a two-step process. First, the reagent undergoes a mono-Stille coupling with an appropriate aryl halide to generate a vinylstannane intermediate. This intermediate is then utilized in a subsequent cross-coupling reaction or a cycloaddition to construct the pyridine (B92270) ring. This approach allows for the controlled and regioselective synthesis of complex pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. sigmaaldrich.com

Precursors for Advanced Organic Materials

The rigid and stereodefined ethene linker provided by this compound makes it an excellent monomer for the synthesis of various conjugated polymers and advanced organic materials through Stille polycondensation.

Polyarylenevinylene Polymers with Triphenylamine (B166846) Core Moieties

This compound is utilized in the synthesis of polyarylenevinylene (PAV) polymers that incorporate triphenylamine units into their backbone. sigmaaldrich.com These polymers are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport properties and luminescence. The Stille polycondensation of this compound with a dihalo-triphenylamine monomer allows for the creation of well-defined conjugated polymers with alternating triphenylamine and vinylene units.

A general representation of this polymerization is the reaction between a diiodinated triphenylamine derivative and this compound in the presence of a palladium catalyst.

Reactant 1Reactant 2CatalystPolymer Product
Diiodo-triphenylamine derivativeThis compoundPd(PPh₃)₄Poly(triphenylamine-vinylene)

Copolymers based on (E)-2-(2-(thiophen-2-yl)vinyl)thiophene

In the field of conductive polymers, this compound is employed in the Pd-catalyzed Stille coupling reaction to prepare copolymers based on (E)-2-(2-(thiophen-2-yl)vinyl)thiophene. sigmaaldrich.com These materials are investigated for their electronic and optical properties, with potential uses in organic solar cells and field-effect transistors. The polymerization involves the reaction of a distannyl monomer, such as this compound, with a dihalo-monomer containing the (E)-2-(2-(thiophen-2-yl)vinyl)thiophene unit.

Acetylene and trans-Ethylene Bridged B-Subporphyrin Dimers

A notable application of this compound is in the synthesis of complex dimeric structures, such as trans-ethylene bridged B-subporphyrin dimers. researchgate.net In a specific example, the Migita-Kosugi-Stille coupling of meso-bromo-B-subporphyrin with this compound yields the corresponding trans-ethylene-bridged dimer. researchgate.net These dimers exhibit interesting photophysical properties, including red-shifted absorption and fluorescence, making them candidates for applications in areas like near-infrared (NIR) imaging and photodynamic therapy. researchgate.net

Table 1: Synthesis of a trans-Ethylene Bridged B-Subporphyrin Dimer researchgate.net

Reactant 1Reactant 2Catalyst SystemProductYield
meso-Bromo-SubPThis compoundNot specified in abstracttrans-Ethylene-bridged dimer36%

Role in Stereoselective Total Syntheses

The stereospecificity of the Stille coupling reaction with this compound makes it a valuable tool in the total synthesis of complex natural products, where precise control of stereochemistry is paramount. While specific, detailed examples of its use in a wide array of natural product syntheses are not extensively documented in readily available literature, its potential is evident in strategies that require the formation of a trans-double bond within a larger molecular scaffold. For instance, a double Stille coupling employing a vinyl di-stannane has been a key strategy in the macrocyclization step during the total synthesis of complex natural products. nih.gov This underscores the power of this methodology in constructing large, stereochemically defined cyclic systems.

Retinoic Acid Synthesis

The synthesis of retinoic acid and its analogues, which are crucial regulators of various biological processes, often relies on the precise construction of a polyene chain. libretexts.org The Stille coupling has emerged as a powerful method for creating the necessary carbon-carbon bonds with high stereocontrol. wikipedia.orgorgsyn.org

Research has demonstrated the synthesis of 9Z-retinoic acid derivatives through the palladium-catalyzed coupling of a vinyl triflate with various alkenyl stannanes. wikipedia.orgorganic-chemistry.org In these syntheses, the alkenylstannane provides a nucleophilic vinyl group that couples with an electrophilic partner, such as a vinyl triflate derived from β-cyclocitral, to build the characteristic retinoid backbone. organic-chemistry.org

This compound is an ideal precursor for the vinylstannane synthons required in such strategies. It can undergo selective monotransmetalation with an organolithium reagent to generate a highly reactive (E)-tributylstannylvinyllithium intermediate. This intermediate can then be used in subsequent coupling steps. Alternatively, the compound itself can be used in a "linchpin" strategy, where each stannyl (B1234572) group reacts sequentially with different electrophiles to assemble the final product. While direct use of this compound in a completed total synthesis of retinoic acid is not prominently documented, its role as a source for the essential (E)-vinylstannane building block is a fundamental application.

A general approach for its application is outlined in the table below.

Reaction Step Reactants Reagents/Catalyst Product Reference
Vinylstannane GenerationThis compoundAlkyllithium (e.g., n-BuLi)(E)-Tributylstannylvinyllithium wikipedia.org
Stille CouplingVinyl triflate, Alkenyl stannanePd(PPh₃)₄Polyene intermediate organic-chemistry.org
Final ConversionPolyene intermediateHorner-Emmons reaction, Hydrolysis9Z-Retinoic Acid derivative organic-chemistry.org

Applications in Natural Product Synthesis (e.g., Pillaromycinone)

The Stille reaction is a cornerstone in the total synthesis of numerous complex natural products due to its mild reaction conditions and tolerance of a wide array of functional groups. orgsyn.org These characteristics are essential when dealing with the sensitive, highly functionalized intermediates encountered in the synthesis of molecules like the anthracycline antibiotic Pillaromycinone.

While a specific, detailed synthesis of Pillaromycinone employing this compound is not prominently featured in peer-reviewed literature, the reagent's utility in constructing the core structures of such molecules is well-established in principle. orgsyn.org this compound can act as a 1,2-dianion equivalent of ethene, enabling the connection of two different molecular fragments through a central vinyl bridge. This "stitching" capability is invaluable for macrocyclization or for assembling complex polyketide-derived backbones often found in natural products. wikipedia.org

The general strategy involves a double Stille coupling, where the bistannylated ethene derivative reacts with two equivalents of an organohalide or, in a more controlled fashion, sequentially with two different organohalides. This approach allows for the convergent and efficient assembly of complex carbon frameworks.

General Reaction Reactants Catalyst Product Type Reference
Double Stille CouplingThis compound, Organohalide (R-X)Palladium(0) complex (e.g., Pd(PPh₃)₄)Symmetrical Di-substituted Ethene (R-CH=CH-R) wikipedia.orgorgsyn.org

Functionalization of Indenes

The indene (B144670) scaffold is a common structural motif in various biologically active compounds and functional materials. The introduction of vinyl groups onto the indene ring system provides a valuable handle for further chemical transformations, such as polymerization or Diels-Alder reactions. The Stille cross-coupling reaction offers a direct and efficient method for this functionalization.

A vinyl group can be installed onto the indene skeleton by reacting a haloindene, such as 4-bromoindene or 5-iodoindene, with a suitable vinylstannane reagent in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org this compound serves as an excellent source of the required (E)-vinylstannyl group for this transformation.

The reaction typically proceeds by first treating this compound with one equivalent of an organolithium reagent to generate the corresponding vinyllithium (B1195746) species, which is then quenched to produce (E)-tributyl(vinyl)stannane. Alternatively, and more directly for a monosubstitution, the reaction can be performed by coupling the haloindene directly with this compound, relying on the controlled reaction of just one of the stannyl groups. The aromatic C(sp²)-X bond of the haloindene undergoes oxidative addition to the palladium(0) catalyst, followed by transmetalation with the vinylstannane and subsequent reductive elimination to yield the vinylindene product and a stannyl halide byproduct. wikipedia.org

A representative reaction is summarized below.

Reaction Reactants Catalyst/Additives Product Reference
Vinyl-Indene SynthesisHaloindene (e.g., 4-Bromoindene), this compoundPd(PPh₃)₄, Cu(I) salt (optional)Vinylindene wikipedia.orgorganic-chemistry.org

Future Research Directions and Emerging Applications

Development of Novel Organotin Compounds from trans-1,2-Bis(tributylstannyl)ethene

The primary application of this compound is as a synthon for the vinylidene dianion (-CH=CH-), enabling the creation of various substituted vinylstannanes. Future research is focused on leveraging this reactivity to synthesize novel and structurally complex organotin compounds that can serve as building blocks for a wider range of chemical transformations.

One promising avenue is the selective mono- and di-functionalization of the ethene bridge. The compound can be efficiently monotransmetalated using alkyllithium reagents. chemicalbook.com Subsequent reaction with a variety of electrophiles leads to monosubstituted vinylstannanes. This stepwise approach allows for the introduction of different functional groups, leading to unsymmetrically substituted dienes after a subsequent coupling reaction. Future work could explore a broader range of electrophiles and the development of one-pot, multi-step procedures to create complex molecular architectures.

Furthermore, research into the synthesis of novel organotin compounds extends to creating derivatives with unique steric and electronic properties. By modifying the tributyltin groups or the substituents on the vinyl backbone, new reagents can be designed with enhanced reactivity, selectivity, or solubility in different solvent systems. This could involve replacing the butyl groups with other alkyl or aryl moieties, potentially influencing the rate and outcome of subsequent coupling reactions.

Table 1: Examples of Vinylstannanes Derived from this compound

PrecursorReagentResulting Compound TypePotential Application
This compoundAryl Halide (in Stille coupling)Substituted VinylstannaneSynthesis of substituted pyridines sigmaaldrich.comscientificlabs.co.uk
This compoundAlkyllithium, then ElectrophileMonofunctionalized VinylstannaneVersatile intermediate for complex synthesis chemicalbook.com

Exploration of New Catalytic Systems for Reactions Involving this compound

The palladium-catalyzed Stille coupling is the cornerstone reaction for this compound. wikipedia.org However, the development of more efficient, robust, and sustainable catalytic systems remains a major research focus.

A significant challenge in Stille coupling is the use of stoichiometric amounts of toxic tin reagents and the difficulty in removing tin byproducts. msu.edu A key future direction is the development of protocols that are catalytic in tin. This involves an in-situ regeneration of the active organotin reagent from the tin halide byproduct of the coupling reaction, which dramatically reduces tin waste. msu.edu Research in this area focuses on designing efficient recycling systems, for instance, by reducing the tin halide back to a tin hydride, which can then react with an alkyne to regenerate a vinylstannane for the next coupling cycle. msu.edu

Another area of exploration is the design of new palladium catalysts and ligands. libretexts.orgyoutube.com While traditional catalysts like Pd(PPh₃)₄ are effective, researchers are investigating ligands that are more sterically hindered and electron-rich, which can accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. libretexts.orgharvard.edu The use of additives to enhance reaction rates and yields is also an active field of study. For example, copper(I) salts have been shown to significantly increase reaction rates, and fluoride (B91410) additives can form hypervalent tin species that undergo transmetalation more rapidly. youtube.comharvard.edu

Table 2: Components of Modern Catalytic Systems for Stille Coupling

ComponentFunctionExampleReference
Catalyst Facilitates C-C bond formationPd(PPh₃)₄, Pd₂(dba)₃ libretexts.orgharvard.edu
Ligand Modulates catalyst activity and stabilityPPh₃, AsPh₃, P(t-Bu)₃ libretexts.orgharvard.edu
Additive Accelerates reaction rateCuI, LiCl, Fluoride salts youtube.comharvard.edu
Tin Reagent Transfers the vinyl groupThis compound wikipedia.org

Applications in Polymerization and Material Science Beyond Current Scope

This compound is a valuable monomer in the synthesis of conjugated polymers via Stille polymerization. It has been used to prepare materials such as poly(arylenevinylene)s and thiophene-based copolymers. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These polymers possess interesting photophysical and electronic properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future research is aimed at expanding the scope of polymers that can be synthesized from this monomer. By copolymerizing this compound with a wider variety of aromatic dihalides, novel materials with precisely tuned properties can be accessed. The goal is to create polymers with tailored band gaps, enhanced charge carrier mobility, and improved stability for next-generation electronic devices. For instance, incorporating specific electron-donating or electron-withdrawing moieties into the polymer backbone can systematically alter the material's optical and electronic characteristics.

Beyond conjugated polymers, there is potential for using this compound to create novel hybrid organic-inorganic materials. The tin atoms in the polymer backbone could serve as coordination sites for other metals or as anchor points for grafting inorganic nanoparticles, leading to multifunctional materials with combined electronic, optical, and magnetic properties.

Mechanistic Elucidations of Under-explored Reactions

While the general mechanism of the Stille reaction is well-established, consisting of oxidative addition, transmetalation, and reductive elimination, a deeper understanding of specific reaction pathways involving this compound is still needed. wikipedia.orglibretexts.org

A key area for future mechanistic study is the transmetalation step. The precise mechanism (whether it proceeds through a cyclic or open transition state) and its rate-determining nature can be highly dependent on the specific substrates, ligands, and additives used. wikipedia.org Investigating the kinetics and intermediates in the transmetalation of the vinyl group from this compound to various palladium complexes would provide valuable insights for optimizing reaction conditions.

Furthermore, the reactivity of this compound as a vinyl anion synthon following reaction with alkyllithium reagents warrants further mechanistic exploration. chemicalbook.com Understanding the structure and reactivity of the resulting vinyllithium-stannane intermediate could unlock new synthetic applications beyond the standard Stille coupling. Elucidating the factors that control the selectivity of its reactions with different electrophiles would be a significant advancement. Detailed studies could clarify the reaction pathways and help to control the stereochemical outcome of subsequent transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.